molecular formula C17H13NO6S B7789359 2-hydroxy-3-(4-methylphenyl)sulfonyl-4-oxo-1H-quinoline-7-carboxylic acid

2-hydroxy-3-(4-methylphenyl)sulfonyl-4-oxo-1H-quinoline-7-carboxylic acid

Cat. No.: B7789359
M. Wt: 359.4 g/mol
InChI Key: OXSWMKYTXNYKRA-UHFFFAOYSA-N
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Description

The compound with the identifier “2-hydroxy-3-(4-methylphenyl)sulfonyl-4-oxo-1H-quinoline-7-carboxylic acid” is a chemical entity listed in various chemical databases. It is important in scientific research and industrial applications due to its unique properties and reactivity.

Preparation Methods

The preparation of the compound “2-hydroxy-3-(4-methylphenyl)sulfonyl-4-oxo-1H-quinoline-7-carboxylic acid” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents to achieve C-H alkylation . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

The compound “2-hydroxy-3-(4-methylphenyl)sulfonyl-4-oxo-1H-quinoline-7-carboxylic acid” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound “2-hydroxy-3-(4-methylphenyl)sulfonyl-4-oxo-1H-quinoline-7-carboxylic acid” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biological studies to understand its effects on different biological systems.

    Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of the compound “2-hydroxy-3-(4-methylphenyl)sulfonyl-4-oxo-1H-quinoline-7-carboxylic acid” involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects .

Comparison with Similar Compounds

The compound “2-hydroxy-3-(4-methylphenyl)sulfonyl-4-oxo-1H-quinoline-7-carboxylic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar structural features or chemical properties. The comparison can be based on various factors such as reactivity, stability, and applications .

Properties

IUPAC Name

2-hydroxy-3-(4-methylphenyl)sulfonyl-4-oxo-1H-quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6S/c1-9-2-5-11(6-3-9)25(23,24)15-14(19)12-7-4-10(17(21)22)8-13(12)18-16(15)20/h2-8H,1H3,(H,21,22)(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSWMKYTXNYKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C(C2=O)C=CC(=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C(C2=O)C=CC(=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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